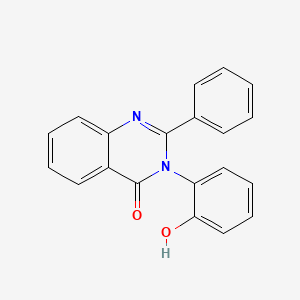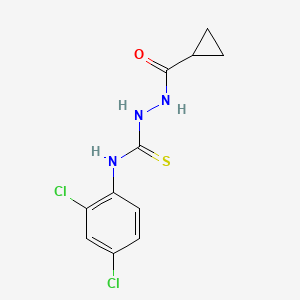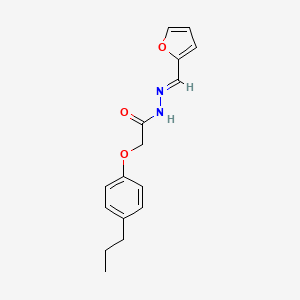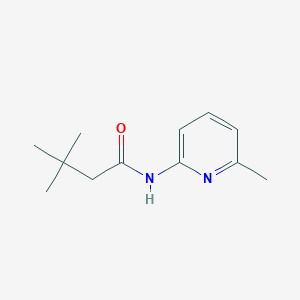![molecular formula C21H19N3O5 B5589898 2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B5589898.png)
2-({4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives often involves complex reactions. For example, a synthesis route for benzo[f]isoindole-4,9-diones involves the reaction of bis(bromomethyl)-dimethoxynaphthalenes with primary amines, followed by oxidation to yield the desired diones (Claessens et al., 2008). Another method for synthesizing isoindoline-1,3-dione based mesogenic Schiff bases highlights the diversity of synthetic approaches and the influence of structure on thermal and mesomorphic properties (Dubey et al., 2018).
Molecular Structure Analysis
Structural analysis of isoindole-1,3-dione derivatives reveals a variety of molecular configurations. X-ray crystallography studies on similar compounds provide detailed insights into their crystalline structure and molecular geometry, indicating the influence of substituents on the overall molecular conformation (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives engage in a broad spectrum of chemical reactions, including cyclizations and substitutions, which can significantly alter their chemical and physical properties. The reactivity of these compounds often depends on their specific functional groups and the presence of other reactive species (Mor & Sindhu, 2019).
Physical Properties Analysis
The physical properties of isoindole-1,3-dione derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties can be tailored through molecular design and synthesis adjustments. Analytical techniques like DSC and POM provide valuable data on these aspects (Dubey et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding the potential applications of isoindole-1,3-dione derivatives. Studies on their reactions with various reagents, as well as their behavior under different conditions, shed light on their chemical versatility and potential as precursors in organic synthesis (Shabani et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-19(23-9-11-28-12-10-23)14-29-16-7-5-15(6-8-16)13-22-24-20(26)17-3-1-2-4-18(17)21(24)27/h1-8,13H,9-12,14H2/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZOSWJLEIMNMM-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)
![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)


![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B5589849.png)

![1-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetone](/img/structure/B5589865.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)

![{[4-(acetylamino)phenyl]sulfonyl}methyl acetate](/img/structure/B5589921.png)